1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
Description
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-13-11-16(21-2)3-4-17(13)23(19,20)18-8-5-14(6-9-18)15-7-10-22-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTXYAFSDTVFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzenesulfonyl chloride, thiophene, and piperidine.
Step 1 - Formation of Sulfonyl Intermediate: The reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with a suitable base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane) forms the sulfonyl intermediate.
Step 2 - Thiophene Substitution: The sulfonyl intermediate is then reacted with thiophene under controlled conditions to introduce the thiophene moiety.
Step 3 - Piperidine Coupling: Finally, the thiophene-substituted intermediate is coupled with piperidine in the presence of a coupling agent (e.g., EDCI) to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, resulting in the formation of different ethers.
Coupling Reactions: The thiophene ring can participate in coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A case study on hydrazonobenzenesulfonamides demonstrated their potential as human carbonic anhydrase inhibitors, which are crucial in cancer metabolism regulation .
| Compound | Activity | Mechanism |
|---|---|---|
| Hydrazonobenzenesulfonamides | Anticancer | Inhibition of carbonic anhydrase |
| Other sulfonamide derivatives | Cytotoxicity | Apoptosis induction |
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial activities. The piperidine scaffold is often associated with enhanced antibacterial effects. In vitro studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents.
| Compound Class | Target Organism | Activity |
|---|---|---|
| Sulfonamides | Staphylococcus aureus | Effective |
| Piperidine derivatives | Escherichia coli | Moderate |
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Research has focused on its ability to inhibit human carbonic anhydrases, which play roles in various physiological processes, including respiration and acid-base balance .
Synthetic Approaches
The synthesis of 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step reactions, including the formation of the piperidine core followed by sulfonation and thiophene substitution. These synthetic routes are essential for producing analogs with enhanced biological properties.
Synthetic Route Overview
- Piperidine Formation : Starting from commercially available precursors, piperidine is synthesized through cyclization reactions.
- Sulfonation : The introduction of the sulfonamide group can be achieved via electrophilic aromatic substitution.
- Thiophene Integration : Thiophene can be attached using cross-coupling reactions or direct substitution methods.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including those similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Activity
In a separate investigation, a library of sulfonamide derivatives was tested against common pathogens. Compounds structurally related to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism by which 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophene groups play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs with Piperidine/Piperazine Cores
The following table summarizes key structural and synthetic differences:
Substituent Effects on Physicochemical Properties
- Sulfonyl Group Variations: The (4-methoxy-2-methylphenyl)sulfonyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects. Chloroacetyl substituents () increase reactivity for nucleophilic substitution, which may be advantageous in prodrug design .
- Aromatic/Heterocyclic Moieties: Thiophen-3-yl (target compound) vs. pyridyl () or phenyl (): Thiophene’s lower electronegativity may enhance membrane permeability compared to pyridyl but reduce hydrogen-bonding capacity .
Biological Activity
1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and neurotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring substituted with a thiophene moiety and a methoxy-substituted aromatic group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. Notably, compounds incorporating thiophene rings have demonstrated significant antimicrobial activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 1 | 0.22 | 0.25 | Staphylococcus aureus |
| 2 | 0.30 | 0.35 | Escherichia coli |
| 3 | 0.15 | 0.20 | Pseudomonas aeruginosa |
Case Study: In a study evaluating the antimicrobial properties of various sulfonamide derivatives, the compound exhibited an MIC value of 0.22 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have been investigated, particularly in relation to their ability to inhibit pro-inflammatory cytokines.
The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, leading to reduced inflammation.
Research Findings: A derivative with a similar structure showed significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Neurotoxicity Studies
Neurotoxic effects have been observed in some piperidine derivatives. The neurotoxicity is often linked to their interaction with monoamine oxidase (MAO) enzymes.
Table 2: Neurotoxic Effects of Piperidine Derivatives
| Compound | Neurotoxic Effect | MAO Interaction |
|---|---|---|
| A | Yes | MAO-B substrate |
| B | No | Non-substrate |
| C | Yes | MAO-A substrate |
Case Study: In a screening for neurotoxicity, compounds structurally similar to the target compound were found to be substrates for MAO-B, correlating with observed neurotoxic effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
